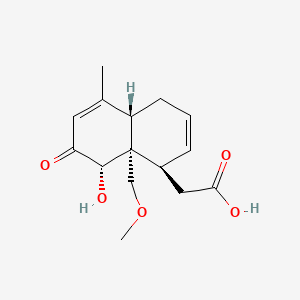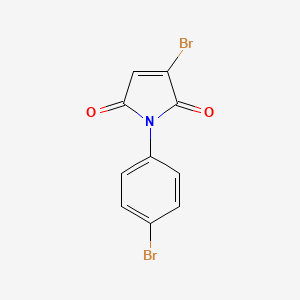
3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms, one attached to the phenyl ring and the other to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of 1-(4-bromophenyl)-1H-pyrrole-2,5-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually involve the use of a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and brominating agent remains consistent with laboratory methods.
化学反应分析
Types of Reactions
3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidation or reduction states of the compound.
科学研究应用
3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding to biological targets. The compound may also undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
- 3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
3-Bromo-1-(4-bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding and other interactions that are not possible with other halogens or substituents. This makes the compound a valuable tool in various chemical and biological studies .
属性
CAS 编号 |
92884-55-4 |
|---|---|
分子式 |
C10H5Br2NO2 |
分子量 |
330.96 g/mol |
IUPAC 名称 |
3-bromo-1-(4-bromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-1-3-7(4-2-6)13-9(14)5-8(12)10(13)15/h1-5H |
InChI 键 |
URGKBOXOAIKUEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
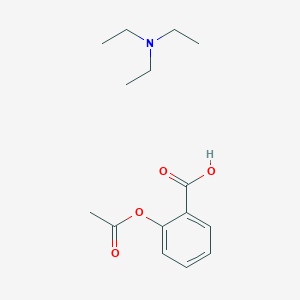
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
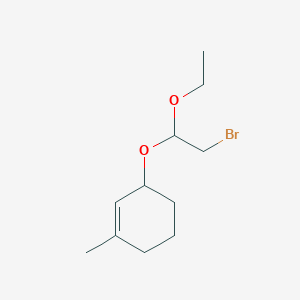

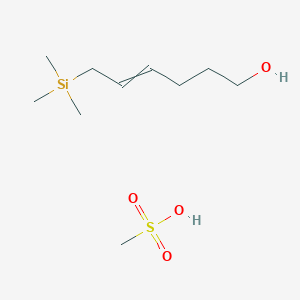
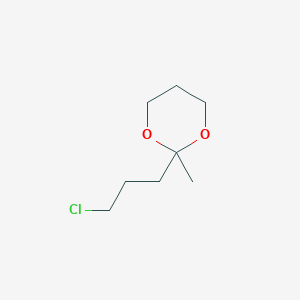
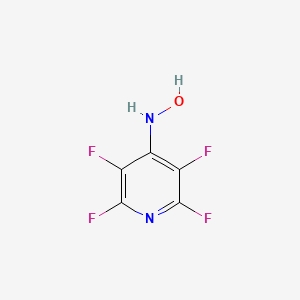
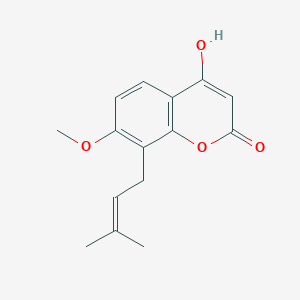
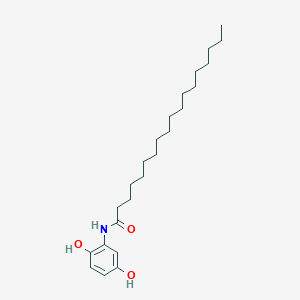
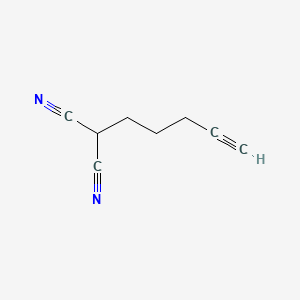
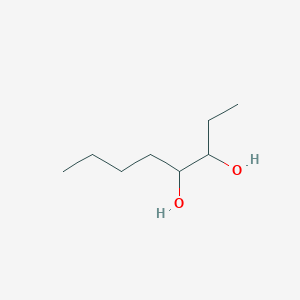
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
